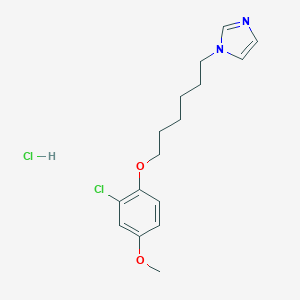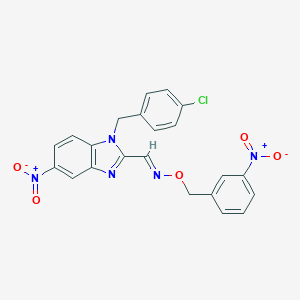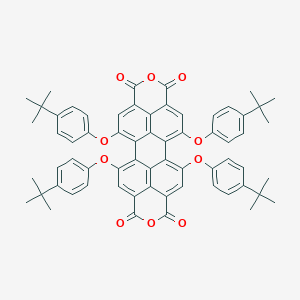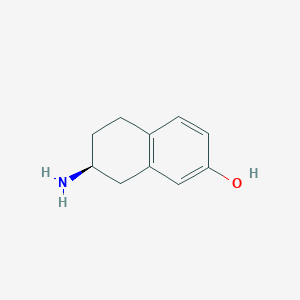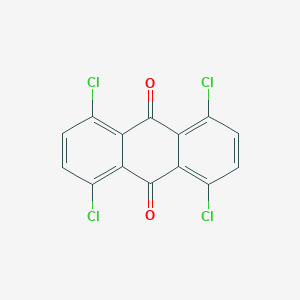
1,4,5,8-四氯蒽醌
描述
1,4,5,8-Tetrachloroanthraquinone is a chlorinated derivative of anthraquinone, a compound known for its applications in dye and pigment industries. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 5, and 8 positions on the anthraquinone structure. It is a yellow crystalline solid with significant stability and photostability, making it a valuable intermediate in various chemical processes .
科学研究应用
作用机制
Target of Action
1,4,5,8-Tetrachloroanthraquinone is primarily used as an intermediate in the synthesis of other compounds. It has been used to prepare trianthrimides, which are potential high-performance pigments . It can also be used to synthesize γ-aminobutyric acid analogs, which are novel potent GABA-AT (γ-aminobutyrate aminotransferase) inhibitors .
Mode of Action
The mode of action of 1,4,5,8-Tetrachloroanthraquinone is largely dependent on the compound it is used to synthesize. For instance, when used to synthesize a N-heterocoronene derivative, it undergoes a two-step reaction involving a four-fold Buchwald-Hartwig amination and a microwave-assisted Knoevenagel reaction .
Biochemical Pathways
The biochemical pathways affected by 1,4,5,8-Tetrachloroanthraquinone are also dependent on the compound it is used to synthesize. In the case of the N-heterocoronene derivative, the compound shows a similar photostability as perylene dyes, making it a promising colorant .
Pharmacokinetics
It is known that the compound is well soluble in common organic solvents such as dichloromethane (dcm), tetrahydrofuran (thf), and toluene .
Result of Action
The result of the action of 1,4,5,8-Tetrachloroanthraquinone is the synthesis of other compounds with various properties. For example, the N-heterocoronene derivative synthesized from 1,4,5,8-Tetrachloroanthraquinone shows a similar photostability as perylene dyes, qualifying it as a promising colorant .
Action Environment
The action environment of 1,4,5,8-Tetrachloroanthraquinone can influence its action, efficacy, and stability. For instance, the synthesis of the N-heterocoronene derivative involves a reaction at 105 °C for 24 hours, followed by a microwave-assisted reaction at 170 °C for 30 minutes . These conditions may need to be optimized depending on the specific environment and application.
生化分析
Biochemical Properties
It has been shown to have a biocatalytic effect on nitrite denitrification, increasing the rate by 2.3-fold with a concentration of 12 mmol/L This suggests that it may interact with enzymes involved in this process
Cellular Effects
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may influence cellular processes related to this reaction
Molecular Mechanism
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may interact with enzymes involved in this process
Temporal Effects in Laboratory Settings
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may have long-term effects on cellular function. Information on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may interact with enzymes involved in this process
准备方法
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrachloroanthraquinone can be synthesized through the direct chlorination of anthraquinone. The process involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, typically sulfuric acid, at elevated temperatures. The reaction is carefully controlled to ensure high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the chlorination process is optimized to achieve high efficiency and cost-effectiveness. The reaction is conducted in large reactors with precise control over temperature and chlorine concentration. The product is then purified through recrystallization or other suitable methods to obtain high-purity 1,4,5,8-tetrachloroanthraquinone .
化学反应分析
Types of Reactions: 1,4,5,8-Tetrachloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols in the presence of a base or acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted anthraquinones
- Reduced anthraquinone derivatives
- Oxidized anthraquinone derivatives
相似化合物的比较
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrahydroxyanthraquinone
Comparison: 1,4,5,8-Tetrachloroanthraquinone is unique due to the presence of four chlorine atoms, which significantly enhance its stability and reactivity compared to its dichloro counterparts. The tetrachloro derivative exhibits higher photostability and is more suitable for applications requiring robust chemical properties .
属性
IUPAC Name |
1,4,5,8-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPMUKIEFLXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058850 | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-58-3 | |
| Record name | 1,4,5,8-Tetrachloro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8-tetrachloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC28L6W8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 1,4,5,8-tetrachloroanthraquinone?
A1: 1,4,5,8-Tetrachloroanthraquinone has been explored for several applications:
- Smoke formulations: It acts as a white dye in gray-white smoke-producing compositions, offering acceptable ignition temperatures for safer manufacturing. []
- Anticancer research: It serves as a precursor for synthesizing potential anticancer agents. One such derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, demonstrated promising cytotoxicity against the BOT-2 human breast cancer cell line. []
- Red chromophore development: It is used as a starting material for synthesizing N-heterocoronene derivatives, which are stable red chromophores with potential applications in various fields requiring durable colorants. []
- Denitrification processes: When immobilized, it can act as a redox mediator, potentially accelerating the denitrification process in wastewater treatment. []
Q2: What makes 1,4,5,8-tetrachloro-9,10-anthraquinodimethane, a derivative of 1,4,5,8-tetrachloroanthraquinone, particularly stable?
A2: The stability of 1,4,5,8-tetrachloro-9,10-anthraquinodimethane is attributed to the steric hindrance caused by the chlorine atoms in the 1,4,5, and 8 positions. This steric hindrance was confirmed through X-ray structural analysis. []
Q3: How is 1,4,5,8-tetrachloroanthraquinone used in the synthesis of carbon-14 labeled hair dyes?
A3: [U-14C]-1,4,5,8-tetrachloroanthraquinone is a key intermediate in the synthesis of carbon-14 labeled Disperse Blue 1, a common hair dye. The synthesis involves a series of reactions starting with the Friedel-Crafts acylation of [U-14C]p-dichlorobenzene. []
Q4: Can 1,4,5,8-tetrachloroanthraquinone be copolymerized with other monomers?
A4: Yes, research has investigated the copolymerization of 1,4,5,8-tetrachloroanthraquinone with vinyl monomers under free radical initiation. This work explored the potential of incorporating this compound into polymeric structures, potentially leading to materials with unique properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




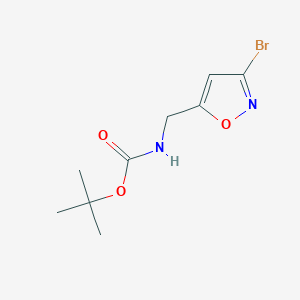
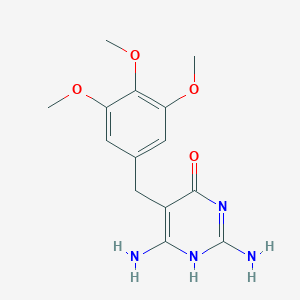

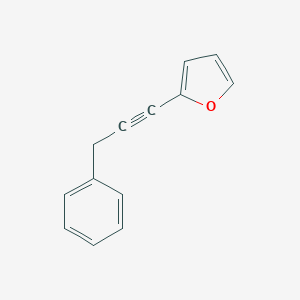

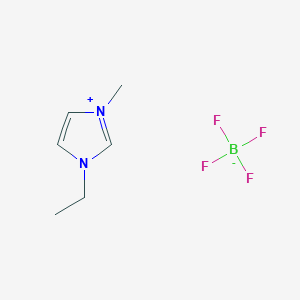
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
